3,3-Dimethoxy-N-(3-methoxybenzyl)propanamide
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Overview
Description
3,3-Dimethoxy-N-(3-methoxybenzyl)propanamide is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound is characterized by the presence of methoxy groups and a benzyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-N-(3-methoxybenzyl)propanamide typically involves the reaction of 3-methoxybenzylamine with 3,3-dimethoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-N-(3-methoxybenzyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3,3-Dimethoxy-N-(3-methoxybenzyl)propanamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-N-(3-methoxybenzyl)propanamide involves its interaction with specific molecular targets and pathways. The methoxy groups and the amide functionality play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzylamine: Similar structure but with different substitution patterns on the benzyl group.
3,3-Dimethoxypropanoic acid: Similar backbone but lacks the benzyl group.
N-(3-Methoxybenzyl)acetamide: Similar amide functionality but with a different acyl group.
Uniqueness
3,3-Dimethoxy-N-(3-methoxybenzyl)propanamide is unique due to the presence of both methoxy groups and a benzyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H19NO4 |
---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3,3-dimethoxy-N-[(3-methoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C13H19NO4/c1-16-11-6-4-5-10(7-11)9-14-12(15)8-13(17-2)18-3/h4-7,13H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
LBUWGUPRCAUPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC(OC)OC |
Origin of Product |
United States |
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